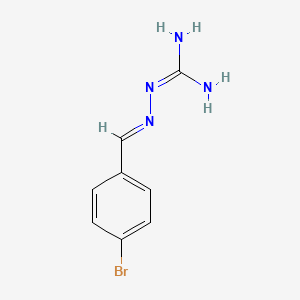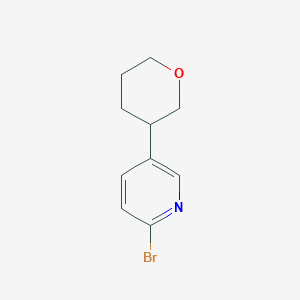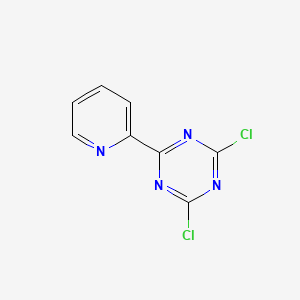![molecular formula C14H12N4O3 B11712248 2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)
2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitrophenyl group, a pyridinyl group, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide typically involves the condensation of 2-(4-nitrophenyl)acetohydrazide with pyridine-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-nitrophenyl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 2-(4-aminophenyl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or cancer cells.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with biological targets through its hydrazide and pyridinyl moieties. These interactions may involve hydrogen bonding, coordination with metal ions, or covalent modification of biomolecules. The nitrophenyl group may also contribute to the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-nitrophenyl)acetohydrazide: Lacks the pyridinyl group but shares the nitrophenyl and hydrazide moieties.
N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide: Lacks the nitrophenyl group but shares the pyridinyl and hydrazide moieties.
4-nitrophenylhydrazine: Contains the nitrophenyl and hydrazine moieties but lacks the acetyl and pyridinyl groups.
Uniqueness
2-(4-nitrophenyl)-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is unique due to the combination of its nitrophenyl, pyridinyl, and acetohydrazide moieties. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Eigenschaften
Molekularformel |
C14H12N4O3 |
|---|---|
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-2-1-7-15-9-12)8-11-3-5-13(6-4-11)18(20)21/h1-7,9-10H,8H2,(H,17,19)/b16-10- |
InChI-Schlüssel |
UEFXYQKBDYIIMA-YBEGLDIGSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N\NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11712204.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
![2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B11712225.png)

![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)


